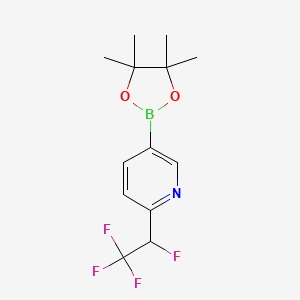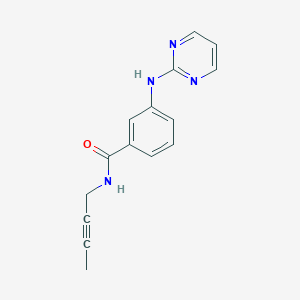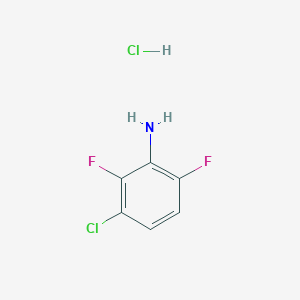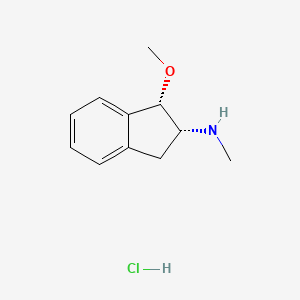![molecular formula C19H22N4O3 B7450917 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine-based molecule that has a unique structure, which makes it a promising candidate for various research purposes.
Mécanisme D'action
The mechanism of action of 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes, such as protein kinases. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in cell survival and proliferation. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-alpha and IL-6. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to have anti-viral properties by inhibiting the replication of various viruses, such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is also highly soluble in water, which makes it easy to use in various assays. However, 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has some limitations, such as its potential toxicity and the need for high concentrations to achieve its biological effects.
Orientations Futures
There are several future directions for research on 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide. One direction is to further investigate its potential as an anti-cancer agent. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has shown promising results in inhibiting the growth of various cancer cells, and further studies could lead to the development of novel anti-cancer drugs. Another direction is to investigate the potential of 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide as an anti-inflammatory and anti-viral agent. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has shown promising results in inhibiting the production of inflammatory cytokines and the replication of various viruses, and further studies could lead to the development of novel therapies for inflammatory and viral diseases. Finally, future studies could investigate the potential of 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide as an inhibitor of other enzymes involved in various cellular processes.
Méthodes De Synthèse
The synthesis of 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide involves a series of chemical reactions starting from 4-(morpholine-4-carbonyl)phenylboronic acid and 3-bromo-6-(dimethylamino)pyridine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has also been shown to be a potent inhibitor of various enzymes, such as protein kinases, which are involved in various cellular processes.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22(2)17-8-5-15(13-20-17)18(24)21-16-6-3-14(4-7-16)19(25)23-9-11-26-12-10-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKSLLWGAFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)
![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)